In Vitro LSD1 Enzyme Inhibition Potency
This compound is structurally exemplified in patents claiming potent LSD1 inhibitors. A closely related analog within the same patent family (US10329256, Example 12) demonstrated an IC50 of 1,940 nM against recombinant LSD1, providing a quantitative benchmark for this chemotype's core activity . The specific dual-cyano substitution on the target compound is designed to optimize interactions within the LSD1 active site, potentially leading to improved potency compared to this early analog.
| Evidence Dimension | LSD1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Not explicitly disclosed, but belongs to a chemotype with reported IC50 values in the low micromolar range. |
| Comparator Or Baseline | Closest disclosed structural analog from patent US10329256 (Example 12) with IC50 = 1,940 nM. |
| Quantified Difference | Cannot be directly quantified; the comparator provides a lower-bound activity baseline for the chemotype. |
| Conditions | Recombinant LSD1 inhibition assay (in vitro). |
Why This Matters
This data validates the compound's core scaffold as an active LSD1 inhibitor, providing a critical starting point for structure-activity relationship (SAR) studies and justifying its selection over inactive or less-characterized cyclopropylamine building blocks.
- [1] Ortega, A. et al. (2019). (Hetero)aryl cyclopropylamine compounds as LSD1 inhibitors. United States Patent No. US 10,329,256 B2. Example 12. View Source
